1-Hidroxipireno

Descripción general

Descripción

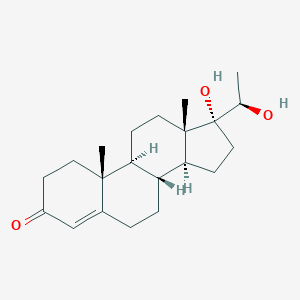

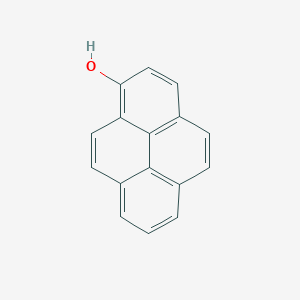

1-Hidroxipireno, también conocido como pireno-1-ol, es un derivado hidroxilado del pireno, un hidrocarburo aromático policíclico. Es un metabolito humano y se puede encontrar en la orina de individuos expuestos a la contaminación del aire. Este compuesto se utiliza a menudo como un biomarcador para la exposición a los hidrocarburos aromáticos policíclicos, que son contaminantes ambientales .

Aplicaciones Científicas De Investigación

El 1-hidroxipireno tiene varias aplicaciones de investigación científica:

Química: Se utiliza como estándar para estudiar el metabolismo de los hidrocarburos aromáticos policíclicos.

Biología: Sirve como un biomarcador para evaluar la exposición a los contaminantes ambientales.

Medicina: La investigación sobre el this compound ayuda a comprender los efectos para la salud de la exposición a los hidrocarburos aromáticos policíclicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 1-hidroxipireno se puede sintetizar mediante varios métodos. Un método común implica la reacción de 1-alcoxi pireno con mercaptano alquílico y una base fuerte a temperaturas que van desde 50 hasta 120 °C. La mezcla de reacción se procesa luego para recuperar el solvente, extraer el producto y purificarlo para lograr una alta pureza .

Métodos de Producción Industrial: La producción industrial de this compound generalmente implica rutas sintéticas similares pero a mayor escala. El proceso incluye pasos como la recuperación de solventes, la extracción y la purificación para garantizar que el producto cumpla con los estándares de pureza requeridos. Las materias primas utilizadas son relativamente simples y rentables, lo que hace que el proceso sea económicamente viable .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 1-hidroxipireno experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación se pueden realizar utilizando halógenos como el cloro o el bromo en condiciones específicas.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y de los reactivos utilizados. Por ejemplo, la oxidación del this compound puede conducir a la formación de pirenoquinonas .

Mecanismo De Acción

El 1-hidroxipireno ejerce sus efectos principalmente a través de su función como metabolito del pireno. Se forma en el cuerpo a través de la hidroxilación enzimática del pireno. Este compuesto luego se puede metabolizar aún más y excretarse en la orina. Los objetivos moleculares y las vías involucradas incluyen las enzimas del citocromo P450, que juegan un papel crucial en su metabolismo .

Compuestos Similares:

- 1-Hidroxifenantreno

- 2-Hidroxifenantreno

- 3-Hidroxifenantreno

- 4-Hidroxifenantreno

Comparación: El this compound es único debido a su estructura específica y la posición del grupo hidroxilo. Esta singularidad lo convierte en un biomarcador confiable para la exposición a los hidrocarburos aromáticos policíclicos, a diferencia de otros compuestos similares que pueden no ser tan específicos o sensibles .

Comparación Con Compuestos Similares

- 1-Hydroxyphenanthrene

- 2-Hydroxyphenanthrene

- 3-Hydroxyphenanthrene

- 4-Hydroxyphenanthrene

Comparison: 1-Hydroxypyrene is unique due to its specific structure and the position of the hydroxyl group. This uniqueness makes it a reliable biomarker for exposure to polycyclic aromatic hydrocarbons, unlike other similar compounds which may not be as specific or sensitive .

Propiedades

IUPAC Name |

pyren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJNHUAPTJVVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038298 | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5315-79-7, 63021-84-1 | |

| Record name | 1-Hydroxypyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5315-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxypyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxypyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2H6O5V707 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | 1-Hydroxypyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-hydroxypyrene (1-OHP)?

A1: 1-Hydroxypyrene is a metabolite of pyrene, a polycyclic aromatic hydrocarbon (PAH). It is considered a reliable biomarker for assessing human exposure to PAHs. [, , , , , , ]

Q2: Why is 1-OHP used as a biomarker for PAH exposure?

A2: 1-OHP is a major metabolite of pyrene, and pyrene is commonly found in PAH mixtures. It is readily detectable in urine, and its presence is closely correlated with the levels of other PAHs in the environment. [, , , , ]

Q3: How is 1-OHP detected and measured in urine?

A3: Several methods can be used to detect and quantify 1-OHP in urine, including high-performance liquid chromatography (HPLC) with fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and resonance light scattering (RLS) techniques. [, , , , ]

Q4: How do smoking and diet influence urinary 1-OHP levels?

A4: Smoking is a significant source of PAH exposure and can lead to elevated levels of 1-OHP in urine. Similarly, consuming grilled or smoked food can also contribute to increased 1-OHP levels. These factors must be considered when using 1-OHP as a biomarker for occupational PAH exposure. [, , , , , , ]

Q5: What is the half-life of 1-OHP in the human body?

A5: The half-life of 1-OHP is relatively short, around 6-35 hours, meaning it is primarily indicative of recent PAH exposure. [, ]

Q6: What are the advantages of using 1-OHP as a biomarker over traditional air monitoring methods?

A6: While air monitoring measures external exposure, 1-OHP reflects the actual internal dose of PAHs absorbed by the body through various routes, including inhalation and dermal contact. This provides a more comprehensive picture of individual exposure. [, , , ]

Q7: What are the health risks associated with PAH exposure?

A7: Exposure to PAHs, particularly those classified as carcinogenic, has been linked to an increased risk of various cancers, including lung, skin, and bladder cancer. [, , , , , , , ]

Q8: Are there specific occupational groups at a higher risk of PAH exposure?

A8: Yes, several occupations are associated with elevated PAH exposure risks. These include coke oven workers, asphalt workers, rubber manufacturing workers, aluminum production workers, and those working in petrochemical industries. [, , , , , , , , , , ]

Q9: What protective measures can be taken to minimize PAH exposure in occupational settings?

A9: Several measures can reduce occupational PAH exposure: using appropriate personal protective equipment (PPE) like respirators and gloves, implementing engineering controls to minimize emissions, promoting good hygiene practices, and conducting regular monitoring of workplace air and worker urine samples. [, , , , , ]

Q10: Can DNA damage be used as an indicator of PAH exposure?

A10: Yes, studies have shown a correlation between urinary 1-OHP levels and DNA damage markers like 8-hydroxydeoxyguanosine (8-OHdG) and micronuclei frequency in lymphocytes, suggesting that 1-OHP can serve as an indicator of PAH-induced genotoxicity. [, , , , , ]

Q11: What are the challenges in measuring 1-OHP at low exposure levels?

A11: Accurately measuring low levels of 1-OHP can be challenging due to the presence of potential interferents in urine and the need for highly sensitive analytical methods. Techniques like HPLC-MS/MS with isotopic-labeled internal standards have been employed to improve sensitivity and specificity. [, ]

Q12: How does the sensitivity of 1-OHP as a biomarker vary with exposure levels?

A12: While 1-OHP effectively reflects high PAH exposures, its sensitivity at lower levels may be limited. Studies suggest that urinary 1-OHP levels may not always correlate significantly with exposure at very low concentrations. [, ]

Q13: What is the significance of 1-OHP glucuronide in PAH exposure assessment?

A13: 1-OHP glucuronide is a conjugated form of 1-OHP found in urine. Measuring both free and conjugated 1-OHP provides a more complete picture of pyrene metabolism and elimination, offering valuable insights into PAH exposure assessment. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.